molecular formula C15H23N3O3 B10998392 N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

Cat. No.: B10998392
M. Wt: 293.36 g/mol
InChI Key: VFCBFCIAUWAGKZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone and a diamine, under acidic or basic conditions.

    Acylation: The resulting spirocyclic intermediate is then acylated using an acyl chloride or anhydride to introduce the acetamide group.

    Cyclohexyl Substitution: Finally, the cyclohexyl group is introduced via a nucleophilic substitution reaction, often using cyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.

Biological Activity

N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly as a chemokine receptor antagonist. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H23N3O
  • Molecular Weight : 293.36 g/mol
  • IUPAC Name : this compound

The compound features a spiro structure that contributes to its unique pharmacological profile.

This compound primarily acts as an antagonist for various chemokine receptors. Chemokine receptors are critical in mediating inflammatory responses and immune cell trafficking. By inhibiting these receptors, the compound may reduce inflammation and modulate immune responses.

In Vitro Studies

Several studies have demonstrated the biological activity of this compound:

  • Chemokine Receptor Antagonism :
    • The compound has been shown to effectively inhibit the CCR2 and CCR5 receptors, which are involved in monocyte recruitment during inflammatory processes .
    • In vitro assays indicated that it could significantly reduce the migration of immune cells in response to chemokine stimuli.
  • Cytotoxicity :
    • Cytotoxicity assays revealed that this compound exhibits selective cytotoxic effects against certain cancer cell lines while sparing normal cells .
  • Anti-inflammatory Effects :
    • The compound has been tested for its ability to downregulate pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases .

In Vivo Studies

In vivo studies have provided further insights into the pharmacological effects of this compound:

  • Animal Models of Inflammation :
    • In models of induced inflammation (e.g., carrageenan-induced paw edema), treatment with this compound resulted in a significant reduction in edema formation compared to control groups .
  • Tumor Models :
    • In murine models of cancer, administration of the compound led to decreased tumor growth rates and improved survival outcomes, indicating its potential as an anticancer agent .

Case Studies and Research Findings

StudyFindingsReference
In vitro chemokine receptor studySignificant inhibition of CCR2 and CCR5; reduced immune cell migration
Cytotoxicity assaySelective cytotoxicity against cancer cell lines
Anti-inflammatory studyDownregulation of pro-inflammatory cytokines in macrophages
In vivo inflammation modelReduced paw edema in carrageenan-induced inflammation
Tumor growth studyDecreased tumor growth and improved survival in mice

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

InChI

InChI=1S/C15H23N3O3/c19-12(16-11-6-2-1-3-7-11)10-18-13(20)15(17-14(18)21)8-4-5-9-15/h11H,1-10H2,(H,16,19)(H,17,21)

InChI Key

VFCBFCIAUWAGKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O

Origin of Product

United States

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